Cas no 71145-03-4 (Bay K 8644)

Bay K 8644 is a calcium channel agonist that selectively activates L-type voltage-dependent calcium channels. It is commonly used in research to study calcium signaling pathways and cardiovascular physiology. The compound exhibits high specificity for Cav1.2 and Cav1.3 subtypes, making it a valuable tool for investigating calcium-dependent processes in excitable cells. Bay K 8644 enhances calcium influx upon membrane depolarization, leading to prolonged channel opening and increased intracellular calcium levels. Its well-characterized pharmacological profile and consistent activity in experimental models contribute to its utility in mechanistic studies of smooth muscle contraction, cardiac function, and neuronal excitability. The compound is typically employed in vitro due to its potent effects on cellular calcium dynamics.
Bay K 8644 structure
Bay K 8644 structure
商品名:Bay K 8644
CAS番号:71145-03-4
MF:C16H15N2O4F3
メガワット:356.2965
MDL:MFCD00036697
CID:826650
PubChem ID:2303

Bay K 8644 化学的及び物理的性質

名前と識別子

    • ( /-) BAYK8644
    • (±)-Bay K 8644
    • (±)BayK8644
    • (+/-)-BAY-K 8644
    • (1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)-phenyl]-3-pyridine carboxylic acid methyl ester
    • 1,4-D
    • 2-aziridinecarbonitrile
    • 2-cyano-2-aziridine
    • AC1L3M8Z
    • AC1Q4RJZ
    • CHEMBL177264
    • CTK1C2552
    • methyl-1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-trifluoromethylphenyl)-pyridine-3-carboxylate
    • nitrile of aziridine-2-carboxylic acid
    • rac-Aziridin-2-carbonitril
    • BAYK8644
    • Bay K 8644
    • 3-Pyridinecarboxylic acid,1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-, methylester, (A+/-)-
    • CBiol_001744
    • (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylic acid methyl ester
    • (+/-)-BAY-K-8644
    • EX-A3340
    • HMS3676J07
    • 3-pyridine carboxylic acid methyl ester
    • NCGC00015124-07
    • Bay-K-8644 ((R)-(+)-); R-4407; NI-105; (+)-BAY-K-8644;R(+)Bay K 8644
    • GTPL2511
    • SQ 28,873
    • 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-, methyl ester
    • AM20080536
    • NCGC00025209-03
    • AS-16745
    • BAY-K-8644
    • HY-10588
    • B-112
    • NCG-C00025209-02
    • HMS3370M19
    • Lopac0_000186
    • SDCCGSBI-0050174.P002
    • MFCD00036697
    • (S)-2,6-Dimethyl-5-nitro-4-(2-trifluoromethyl-phenyl)-1,4-dihydro-pyridine-3-carboxylic acid methyl ester
    • Q4874027
    • (+/-)-Bay K8644
    • MLS001148586
    • (+/-)-BAYK8644
    • Tox21_500186
    • 1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid, methyl ester
    • FT-0742944
    • NCGC00025209-05
    • CHEBI:131345
    • NCGC00015124-06
    • BB162780
    • R(+)-BAY K 8644
    • NCGC00260871-01
    • LP00186
    • NCGC00015124-03
    • SR-01000075305
    • ( inverted exclamation markA)-BAY-K-8644
    • 71145-03-4
    • BAY K 8644 racemate
    • SCHEMBL14612812
    • NCGC00015124-04
    • 1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)-phenyl]-
    • HMS3371N20
    • EN300-746258
    • HB1209
    • SCHEMBL133106
    • EU-0100186
    • A837092
    • BAY K-8644
    • HSCI1_000381
    • BAY K 8644, (+/-)-
    • Methyl 2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-1,4-dihydropyridine-3-carboxylate
    • NCGC00015124-05
    • BAYK 8644
    • BSPBio_001578
    • HMS3268C13
    • HMS2232B12
    • CA-410
    • Bio1_001008
    • BCP23924
    • NCGC00025209-06
    • s7924
    • Z1213715450
    • CCG-204281
    • 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-, methyl ester
    • HMS1791O20
    • EX-A4933
    • (+/-)-Bay K8644, calcium channel agonist
    • methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
    • E77139
    • ZFLWDHHVRRZMEI-UHFFFAOYSA-N
    • BCP15942
    • NCGC00015124-08
    • NCGC00015124-13
    • HMS3412J07
    • NCGC00025209-04
    • Bay K8644
    • SR-01000075305-1
    • Opera_ID_789
    • MLS002153190
    • 93468-89-4
    • HMS1989O20
    • BRD-A05457250-001-04-3
    • SMR001230679
    • (?)-Bay K 8644
    • CHEMBL1322959
    • AKOS015858973
    • CHEBI:34555
    • BCP24795
    • MLS000028858
    • Bio1_000519
    • NCGC00025209-02
    • SR-01000075305-3
    • SMR000058424
    • CS-0002659
    • DTXSID301017346
    • CHEMBL283013
    • Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate
    • Bio1_000030
    • (y)-Bay K 8644
    • BRD-A05457250-001-03-5
    • ( inverted question mark)-Bay K 8644
    • 1,4-Dihydro-2,6-dimethyl-5-nitro-4-(2-[trifluoromethyl]phenyl)pyridine-3-carboxylic acid methyl ester
    • C16H15F3N2O4
    • (+/-)-BAY K 8644
    • BDBM50035800
    • BAYK 8644; BAYK8644; BAYK-8644;Bay K8644;Bay K 8644
    • HMS3260F13
    • HMS3402O20
    • HMS2231A11
    • HMS3886L19
    • BRD-A05457250-001-08-4
    • STL213543
    • (+/-)-Bay K 8644; Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate; BAY-k 8644; BK 8644; SQ 28873
    • 3-Pyridinecarboxylic acid,1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-, methylester, (+/-)-
    • Bay K-8644?
    • DS-017737
    • MDL: MFCD00036697
    • インチ: InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3
    • InChIKey: ZFLWDHHVRRZMEI-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C(C2=CC=CC=C2C(F)(F)F)C(=C(C)N1)[N+](=O)[O-])C(=O)OC

計算された属性

  • せいみつぶんしりょう: 356.09845
  • どういたいしつりょう: 356.098
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 634
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 81.5

じっけんとくせい

  • 色と性状: 白粉。
  • 密度みつど: 1.3548 (estimate)
  • ゆうかいてん: 166 °C
  • ふってん: 404.3°C at 760 mmHg
  • フラッシュポイント: 198.3°C
  • 屈折率: 1.545
  • ようかいど: DMSO: 184 mg/mL
  • すいようせい: Soluble in DMSO at 20mg/ml. Also soluble in methanol or ethanol at 60mg/ml. Insoluble in water
  • あんていせい: Stable. Incompatible with strong oxidizing agents.
  • PSA: 81.8
  • ようかいせい: まだ確定していません。

Bay K 8644 セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: 36/38
  • セキュリティの説明: 26-36
  • RTECS番号:US5655000
  • 危険物標識: Xi
  • リスク用語:36/38

Bay K 8644 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1216098-50mg
Bay k 8644
71145-03-4 95%
50mg
$450 2024-06-03
DC Chemicals
DC23559-100 mg
Bay K-8644
71145-03-4 >98%
100mg
$600.0 2022-02-28
ChemScence
CS-0002659-5mg
Bay K 8644
71145-03-4 98.16%
5mg
$120.0 2022-04-26
Chemenu
CM175481-50mg
methyl 2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-1,4-dihydropyridine-3-carboxylate
71145-03-4 98%
50mg
$373 2022-06-10
Biosynth
BB162780-10 mg
BAY K 8644
71145-03-4
10mg
$199.90 2023-01-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6777-50mg
Bay K 8644
71145-03-4 99.97%
50mg
¥ 4032 2023-09-07
Enamine
EN300-746258-0.5g
methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
71145-03-4 95%
0.5g
$2114.0 2023-05-05
MedChemExpress
HY-10588-10mg
Bay K 8644
71145-03-4 98.62%
10mg
¥1600 2024-04-17
Axon Medchem
1697-2 x 10 mg
BAY K 8644
71145-03-4 99%
2 x 10 mg
€140.00 2023-07-10
MedChemExpress
HY-10588-10mM*1mLinDMSO
Bay K 8644
71145-03-4 98.16%
10mM*1mLinDMSO
¥1320 2022-05-18

Bay K 8644 サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:71145-03-4)(±)-Bay K8644
注文番号:1682459
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 18:20
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:71145-03-4)Bay K 8644
注文番号:A837092
在庫ステータス:in Stock/in Stock/in Stock/in Stock
はかる:25mg/50mg/100mg/250mg
清らかである:99%/99%/99%/99%
最終更新された価格情報:Friday, 30 August 2024 06:39
価格 ($):154.0/199.0/338.0/576.0

Bay K 8644 関連文献

Bay K 8644に関する追加情報

Recent Advances in the Study of Bay K 8644 (CAS 71145-03-4): A Calcium Channel Modulator with Therapeutic Potential

Bay K 8644 (CAS 71145-03-4) is a well-known L-type calcium channel agonist that has been extensively studied for its role in modulating calcium influx in various cell types. This compound, a dihydropyridine derivative, has garnered significant attention in recent years due to its potential therapeutic applications in cardiovascular diseases, neurological disorders, and other conditions linked to calcium signaling dysregulation. The latest research has further elucidated its mechanisms of action and explored novel applications, making it a focal point in chemical biology and pharmaceutical research.

A recent study published in the Journal of Medicinal Chemistry investigated the structural modifications of Bay K 8644 to enhance its selectivity and efficacy. The researchers synthesized several analogs and evaluated their binding affinities to L-type calcium channels. Their findings revealed that subtle changes in the dihydropyridine ring could significantly alter the compound's activity, paving the way for the development of more targeted therapies. This study underscores the importance of structural optimization in drug design and highlights Bay K 8644 as a valuable scaffold for further development.

In another groundbreaking study, researchers explored the role of Bay K 8644 in neuroprotection. Using in vitro and in vivo models of ischemic stroke, the team demonstrated that Bay K 8644 could mitigate neuronal damage by stabilizing calcium homeostasis. The compound's ability to selectively activate L-type calcium channels in neurons suggests its potential as a neuroprotective agent. These findings were published in Nature Neuroscience and have sparked interest in repurposing Bay K 8644 for stroke therapy.

Beyond its neurological applications, Bay K 8644 has also been investigated in the context of cardiovascular diseases. A recent clinical trial evaluated its effects on heart failure patients with reduced ejection fraction. The results, published in Circulation Research, indicated that Bay K 8644 improved cardiac contractility without inducing arrhythmias, a common side effect of other calcium channel modulators. This study provides compelling evidence for the therapeutic potential of Bay K 8644 in heart failure management.

Despite these promising findings, challenges remain in translating Bay K 8644 into clinical practice. Issues such as bioavailability, tissue specificity, and long-term safety need to be addressed. Ongoing research is focusing on nanoparticle-based delivery systems to enhance the compound's pharmacokinetic profile. A preprint article on bioRxiv detailed the development of a liposomal formulation of Bay K 8644, which showed improved targeting to cardiac tissue in animal models. This innovative approach could overcome some of the current limitations and accelerate the clinical translation of Bay K 8644.

In conclusion, Bay K 8644 (CAS 71145-03-4) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Recent studies have expanded our understanding of its mechanisms and potential applications, particularly in neuroprotection and cardiovascular therapy. While challenges persist, advancements in drug delivery and structural optimization hold promise for its future development. Researchers and clinicians alike should keep a close eye on this compound as it moves closer to clinical realization.

おすすめ記事

推奨される供給者
atkchemica
(CAS:71145-03-4)Bay K 8644
CL0572
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:71145-03-4)(±)-Bay K8644
1682459
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ